molecular formula C18H19N3O B7507805 2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one

2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one

Numéro de catalogue B7507805
Poids moléculaire: 293.4 g/mol
Clé InChI: ASZFKQOYKVCQQP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one, also known as DMXAA or ASA404, is a small-molecule drug that has shown promising results in preclinical and clinical trials for the treatment of cancer. DMXAA was first discovered in the 1990s and has since been extensively studied for its anti-tumor properties.

Mécanisme D'action

2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one exerts its anti-tumor effects through the activation of the STING (Stimulator of Interferon Genes) pathway. STING is a cytosolic protein that plays a key role in the immune response to viral infections and cancer. Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn activate immune cells such as natural killer cells and T cells to attack tumor cells.
Biochemical and Physiological Effects:
2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one has been shown to induce tumor necrosis and inhibit tumor growth through the activation of the STING pathway. In addition, 2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one has been shown to increase the permeability of tumor blood vessels, leading to increased delivery of chemotherapy drugs to the tumor site. 2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one has also been shown to have anti-angiogenic effects, inhibiting the growth of new blood vessels that are necessary for tumor growth and metastasis.

Avantages Et Limitations Des Expériences En Laboratoire

2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one has several advantages for lab experiments. It is a small-molecule drug that can be easily synthesized and purified. It has been extensively studied in preclinical models and has shown promising results in clinical trials. However, 2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. In addition, 2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one has been shown to have off-target effects on other pathways, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for research on 2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one. One area of interest is the development of new formulations that improve the solubility and bioavailability of 2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one. Another area of interest is the identification of biomarkers that can predict response to 2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one treatment. Finally, there is interest in combining 2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one with other immunotherapies, such as checkpoint inhibitors, to enhance the anti-tumor immune response.

Méthodes De Synthèse

2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis begins with the reaction of 2,6-dimethylaniline with 2-bromoacetophenone to form the intermediate 2-(2,6-dimethylphenyl)-1-(2-bromoacetyl)ethanone. This intermediate is then reacted with 2-aminopyridine to form the final product, 2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one. The yield of the final product is around 30-40%, and the purity can be increased by recrystallization.

Applications De Recherche Scientifique

2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of preclinical models, including lung, colon, breast, and prostate cancer. 2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one has also been shown to enhance the anti-tumor activity of other chemotherapy drugs, such as cisplatin and paclitaxel.

Propriétés

IUPAC Name

2-[(2,6-dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-12-7-8-16-20-15(9-17(22)21(16)11-12)10-19-18-13(2)5-4-6-14(18)3/h4-9,11,19H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZFKQOYKVCQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=CC2=O)CNC3=C(C=CC=C3C)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.